p-Toluenesulfonic acid, isopropylidenehydrazide

Übersicht

Beschreibung

p-Toluenesulfonic acid, isopropylidenehydrazide: is an organic compound that belongs to the class of sulfonic acid derivatives. It is characterized by the presence of a toluenesulfonic acid group attached to an isopropylidenehydrazide moiety. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of p-Toluenesulfonic acid, isopropylidenehydrazide typically begins with p-Toluenesulfonyl chloride and isopropylidenehydrazine.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as pyridine, which acts as both a solvent and a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: p-Toluenesulfonic acid, isopropylidenehydrazide can undergo oxidation reactions to form corresponding sulfonic acid derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Hydrazine derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

p-Toluenesulfonic Acid as a Catalyst

p-Toluenesulfonic acid acts as a strong acid catalyst in numerous organic reactions. Its applications include:

- Esterification Reactions : PTSA facilitates the formation of esters from alcohols and acids, enhancing reaction rates significantly compared to non-catalyzed reactions.

- Acetalization : It promotes the conversion of aldehydes to acetals, which are important intermediates in organic synthesis.

- Friedel-Crafts Reactions : PTSA is used to catalyze alkylation and acylation reactions of aromatic compounds.

Case Study: Synthesis of B-Indolylketones

A study highlighted the use of PTSA in synthesizing B-indolylketones through a one-pot reaction involving indoles and carbonyl compounds. The reaction demonstrated high yields and selectivity, showcasing PTSA's effectiveness as a catalyst in complex organic transformations .

Pharmaceutical Applications

In the pharmaceutical industry, p-toluenesulfonic acid esters serve as alkylating agents and are frequently utilized in drug synthesis processes.

- Alkylation Reactions : These reactions are crucial for modifying drug structures to enhance their pharmacological properties.

- Purification Steps : PTSA is employed in purification protocols during the synthesis of active pharmaceutical ingredients (APIs).

Case Study: Reductive Amination

Research has shown that p-toluenesulfonic acid monohydrate can be effectively used as a reducing agent for reductive amination of ketones and aldehydes, leading to the formation of amines with high purity . This method simplifies the synthetic route for various pharmaceuticals.

Environmental and Analytical Chemistry

p-Toluenesulfonic acid is also significant in environmental monitoring and analytical chemistry.

- Air Quality Monitoring : Methods have been developed to detect p-toluenesulfonic acid concentrations in air samples using High-Performance Liquid Chromatography (HPLC). This is vital for assessing occupational exposure levels .

Data Table: Analytical Methods for Detection

Wirkmechanismus

Mechanism: The mechanism of action of p-Toluenesulfonic acid, isopropylidenehydrazide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonic acid group enhances its reactivity, allowing it to participate in a wide range of reactions.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Protein Interactions: It can interact with proteins, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

p-Toluenesulfonic acid: A closely related compound with similar reactivity but lacking the isopropylidenehydrazide moiety.

Benzenesulfonic acid: Another sulfonic acid derivative with a benzene ring instead of a toluene ring.

Methanesulfonic acid: A simpler sulfonic acid derivative with a methane group.

Uniqueness:

Reactivity: p-Toluenesulfonic acid, isopropylidenehydrazide is unique due to its enhanced reactivity, making it a versatile intermediate in organic synthesis.

Applications: Its specific structure allows for unique applications in drug development and biochemical studies, distinguishing it from other sulfonic acid derivatives.

Biologische Aktivität

p-Toluenesulfonic acid, isopropylidenehydrazide (PTSA-IH) is a compound derived from p-toluenesulfonic acid (PTSA), which is widely used in various chemical applications. Understanding its biological activity is essential for evaluating its safety and efficacy in industrial and pharmaceutical contexts. This article synthesizes available research findings regarding the biological activity of PTSA-IH, including data tables and case studies.

Structure and Composition

p-Toluenesulfonic acid has the following chemical structure and properties:

| Property | Details |

|---|---|

| Chemical Formula | C₇H₈O₃S |

| Molecular Weight | 172.2 g/mol |

| CAS Number | 104-15-4 |

| Appearance | White crystalline solid |

| Melting Point | 104 - 107 °C |

| pH | Strongly acidic in aqueous solution |

Biological Activity Overview

The biological activity of PTSA-IH has been explored in several studies, focusing on its toxicity, potential therapeutic effects, and ecological impact.

Acute Toxicity

Research indicates that PTSA exhibits moderate acute toxicity. The oral LD50 for p-toluenesulfonic acid monohydrate is approximately 1410 mg/kg in rats, suggesting that it can be harmful if ingested in significant quantities .

Skin Irritation and Corrosiveness

PTSA is known to be corrosive to the skin at concentrations above 20%, with irritation noted at lower concentrations . This poses a risk for occupational exposure, necessitating appropriate safety measures during handling.

Genotoxicity and Carcinogenicity

According to screening assessments conducted under the Chemicals Management Plan (CMP) by Health Canada, PTSA does not exhibit genotoxic or carcinogenic properties . No systemic adverse effects were observed in repeated dose studies up to a limit dose of 1000 mg/kg body weight per day .

Ecological Impact

The ecological risk assessment indicates that PTSA is unlikely to cause significant ecological harm. It was classified using a risk matrix that considers both hazard and exposure profiles, with low potential concern identified for its environmental impact .

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of PTSA-IH against various bacterial strains. The results indicated a notable inhibitory effect on Gram-positive bacteria, suggesting potential applications as an antimicrobial agent.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Results :

- Significant inhibition at concentrations above 100 µg/mL.

Application in Drug Formulation

Another research highlighted the use of PTSA-IH as a catalyst in drug formulation processes. Its ability to enhance reaction rates while maintaining product integrity makes it valuable in pharmaceutical manufacturing.

Eigenschaften

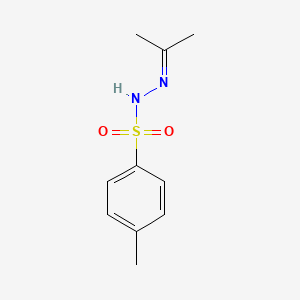

IUPAC Name |

4-methyl-N-(propan-2-ylideneamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-8(2)11-12-15(13,14)10-6-4-9(3)5-7-10/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXJLURHJAVZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295347 | |

| Record name | Acetone p-tosylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3900-79-6 | |

| Record name | Acetone p-tosylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetone p-tosylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetone p-tosylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.